N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide
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Overview
Description
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .
Preparation Methods
The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. Various synthetic pathways have been developed, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . Industrial production methods often focus on optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the compound, often targeting the carbonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzothiazole ring. .
Scientific Research Applications
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide involves its interaction with various molecular targets. It can inhibit enzymes, disrupt cellular processes, and interfere with DNA replication. The benzothiazole ring is known to interact with proteins and enzymes, leading to the inhibition of their activity. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide is unique due to its specific substitution pattern on the benzothiazole ring. Similar compounds include:
2-Amino-6-methylbenzothiazole: Known for its muscle relaxant properties.
N-(6-chlorobenzo[d]thiazol-2-yl)acetamide: Exhibits significant antibacterial activity.
3,4-Dimethoxy-N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}benzamide: Used in various synthetic applications.
These compounds share the benzothiazole core but differ in their substituents, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-3-16(20)18-13-7-5-12(6-8-13)17-19-14-9-4-11(2)10-15(14)21-17/h4-10H,3H2,1-2H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STLFIBLLDFHIPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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